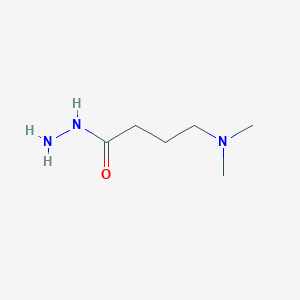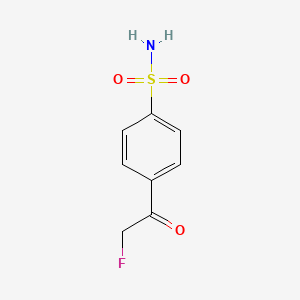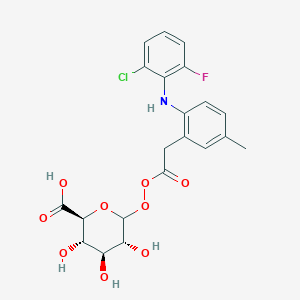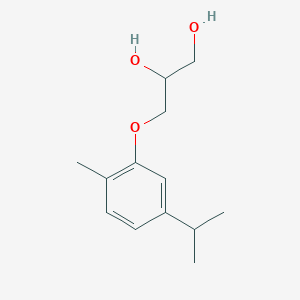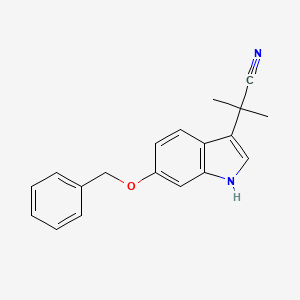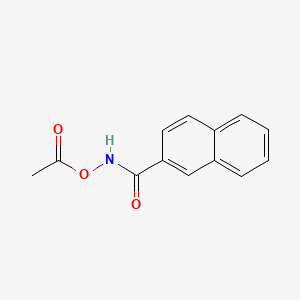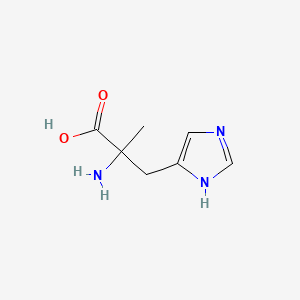![molecular formula C22H45NO3 B13809966 Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester CAS No. 63833-80-7](/img/structure/B13809966.png)
Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester is a chemical compound with the molecular formula C24H49NO4. It is an ester derivative of octadecanoic acid (stearic acid) and is known for its applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester typically involves the esterification of octadecanoic acid with 2-[(2-hydroxyethyl)amino]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to a temperature of around 130-160°C to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired ester product. After the reaction is complete, the product is purified through distillation or crystallization to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester derivatives .
Wissenschaftliche Forschungsanwendungen
Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of cosmetics, personal care products, and as an emulsifying agent in various industrial applications .
Wirkmechanismus
The mechanism of action of octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester involves its interaction with biological membranes and proteins. The ester group can undergo hydrolysis to release octadecanoic acid and 2-[(2-hydroxyethyl)amino]ethanol, which can then interact with cellular components. The compound may also modulate signaling pathways and molecular targets involved in inflammation and microbial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecanoic acid, 2-hydroxyethyl ester: This compound is similar in structure but lacks the amino group.
Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester: This compound has an additional ethoxy group, making it more hydrophilic.
Uniqueness
Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester is unique due to the presence of both hydroxyethyl and amino groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63833-80-7 |
|---|---|
Molekularformel |
C22H45NO3 |
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethyl octadecanoate |
InChI |
InChI=1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-19-23-18-20-24/h23-24H,2-21H2,1H3 |
InChI-Schlüssel |
QZEJJPSZCXBLAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





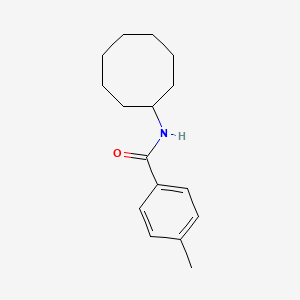
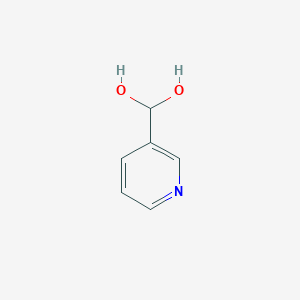
![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)
